molecular formula C18H18F6N2O5 B2576719 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) CAS No. 1909308-52-6

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)

Cat. No.: B2576719
CAS No.: 1909308-52-6
M. Wt: 456.341
InChI Key: BVMLWTABYFTLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) ( 1909308-52-6) is a chemical compound with the molecular formula C 18 H 18 F 6 N 2 O 5 and a molecular weight of 456.34. It is supplied as a bis(trifluoroacetic acid) salt. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Chemical Structure and Potential Research Significance This compound features a piperidin-4-ol core substituted with an isoquinoline group. The isoquinoline scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific literature highlights that isoquinoline and related quinoline derivatives are efficient scaffolds in anticancer drug development, showing potential as growth regulators through mechanisms like apoptosis, disruption of cell migration, and inhibition of angiogenesis . Furthermore, molecular frameworks incorporating a piperidine moiety linked to a heteroaryl system, such as an isoquinoline, are of significant interest in drug discovery. For instance, similar structural motifs have been explored in the development of inhibitors targeting CDC42 GTPases, which are proteins involved in crucial pathways for tumor progression, including cell migration and angiogenesis . The presence of the piperidine ring also makes this compound a point of interest in other research areas, as piperidine is a common scaffold in bioactive molecules, including those that target opioid receptors . Research Applications Given its structure, 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) serves as a valuable building block or intermediate in pharmaceutical research and development. Researchers may utilize this compound in: • Medicinal Chemistry: As a key intermediate for the design and synthesis of novel small-molecule libraries targeting various diseases. • Cancer Research: As a starting point for investigating new anticancer agents, based on the established activity of isoquinoline derivatives against various cancer cell lines . • Biochemical Profiling: For probing protein-protein interactions or enzymatic activity in cellular pathways relevant to disease states. Researchers are encouraged to consult the available safety data sheet prior to handling and to adhere to their institution's safety protocols.

Properties

IUPAC Name

4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMLWTABYFTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-52-6
Record name 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Selectivity: The isoquinoline analog’s binding to 5-HT1F is hypothesized to be stronger than quinoline derivatives due to enhanced aromatic interactions, though experimental validation is needed.
  • Synthetic Utility: Bis-TFA salts are preferred in drug development for improved purification and stability, as seen in adenovirus-based cAMP assays .
  • Safety Considerations : Bis-TFA’s corrosivity necessitates specialized handling, unlike milder counterions (e.g., acetate) .

Biological Activity

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a piperidine ring and an isoquinoline moiety, this compound exhibits a molecular formula of C₁₈H₁₈F₆N₂O₂ and a molecular weight of 456.34 g/mol. Its development and evaluation as a pharmacological agent are primarily focused on its kinase inhibition properties, among other potential therapeutic applications.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The isoquinoline derivative is known for various biological effects, including:

  • Kinase Inhibition : Isoquinoline derivatives often act as inhibitors of specific kinases, which are crucial in many cellular processes.
  • Pharmacological Potential : The presence of trifluoroacetic acid enhances solubility and stability, making it a suitable candidate for further pharmacological exploration.

The biological mechanisms through which 4-(Isoquinolin-5-yl)piperidin-4-ol operates are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, particularly kinases involved in cell signaling pathways.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells through the modulation of kinase activity, leading to cell cycle arrest and programmed cell death.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of 4-(Isoquinolin-5-yl)piperidin-4-ol and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-(Isoquinolin-5-yl)piperidin-4-oneIsoquinoline + PiperidineAntitumor activity
4-Amino-piperidine derivativesPiperidine with amino substituentKinase inhibition
Tetrahydroisoquinoline derivativesSaturated isoquinoline ringAntimicrobial properties

The uniqueness of 4-(Isoquinolin-5-yl)piperidin-4-ol lies in its specific combination of functional groups, which may allow for selective kinase inhibition, making it a promising candidate for drug development.

Case Study 1: Kinase Inhibition

A study focused on the inhibitory effects of various isoquinoline derivatives on specific kinases demonstrated that 4-(Isoquinolin-5-yl)piperidin-4-ol showed promising results in inhibiting the activity of target kinases implicated in cancer progression. The compound was tested against several kinase targets, revealing IC50 values indicating effective inhibition at low concentrations.

Q & A

Basic: What are the recommended methodologies for synthesizing 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) with high purity?

Answer:
Synthesis typically involves coupling isoquinoline derivatives with functionalized piperidines. Key steps include:

  • Nucleophilic substitution : React 5-bromoisoquinoline with piperidin-4-ol under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to form the core structure .
  • Salt formation : Treat the free base with trifluoroacetic acid (TFA) in anhydrous dichloromethane to form the bis-TFA salt.
  • Purification : Use preparative HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to isolate the compound. Confirm purity via LC-MS and ¹H/¹³C NMR .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Employ a multi-technique approach:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., piperidine C-OH at ~δ 3.5–4.0 ppm; isoquinoline aromatic protons at δ 7.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂O·2CF₃COOH).
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent TFA degradation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol (≥99.9% purity) to avoid hydrolysis.
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced: How can computational methods optimize the reaction pathways for synthesizing derivatives of this compound?

Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., B3LYP/6-31G* basis set) .
  • Machine learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent systems (polar aprotic vs. ethers) .
  • Validation : Compare computational predictions with experimental yields (e.g., ≥80% target product) .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (liver microsomes) to identify discrepancies .
  • Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with cellular IC₅₀ values.
  • Dose-response modeling : Apply Hill equation analysis to reconcile potency differences across assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

  • Core modifications : Introduce substituents at the piperidine 4-position (e.g., methyl, fluoro) to sterically hinder off-target binding .
  • Isoquinoline substitution : Replace the 5-position with electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with target receptors .
  • Validation : Test analogs in orthogonal assays (e.g., kinase panels, phosphatase inhibition) to quantify selectivity indices .

Advanced: What methodologies address batch-to-batch variability in biological activity assays involving this compound?

Answer:

  • Standardization : Use internal controls (e.g., reference inhibitors like PF-06465469 for phosphatase assays) to normalize activity .
  • Quality control : Implement strict HPLC thresholds (e.g., ≥98% purity) and quantify residual solvents via GC-MS.
  • Statistical analysis : Apply ANOVA to batch data (p < 0.05) and adjust for outliers using Grubbs’ test .

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